molecular formula C7H2F5NO B13432389 2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde

2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde

Cat. No.: B13432389
M. Wt: 211.09 g/mol
InChI Key: KXXWHCPTBGBVEZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7H2F5NO. This compound is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of 2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to participate in unique interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde stands out due to its unique combination of fluorine atoms and an aldehyde group, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific chemical interactions .

Properties

Molecular Formula

C7H2F5NO

Molecular Weight

211.09 g/mol

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H2F5NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1-2H

InChI Key

KXXWHCPTBGBVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)F)C=O)C(F)(F)F

Origin of Product

United States

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